7-(Difluoromethyl)-1,4-oxazepane
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Overview
Description
7-(Difluoromethyl)-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms, with a difluoromethyl group attached to the ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pre-formed oxazepane rings using difluoromethylating agents such as chlorodifluoromethane (CHF2Cl) in the presence of strong bases . Another approach involves the cyclization of difluoromethyl-substituted precursors under acidic or basic conditions to form the oxazepane ring .
Industrial Production Methods
Industrial production of 7-(Difluoromethyl)-1,4-oxazepane may utilize continuous flow processes to enhance efficiency and scalability. For example, the use of fluoroform (CHF3) in continuous flow difluoromethylation reactions has been reported to provide high yields and atom economy . This method is particularly advantageous for large-scale production due to its cost-effectiveness and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazepane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazepane ring into more saturated derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxazepane derivatives with modified functional groups, which can be further utilized in the synthesis of complex molecules for pharmaceutical applications .
Scientific Research Applications
7-(Difluoromethyl)-1,4-oxazepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl-1,4-oxazepane: Similar in structure but with the difluoromethyl group at a different position, affecting its reactivity and biological activity.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Another difluoromethylated heterocycle with distinct pharmacological properties.
Uniqueness
7-(Difluoromethyl)-1,4-oxazepane is unique due to its specific ring structure and the position of the difluoromethyl group, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H11F2NO |
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Molecular Weight |
151.15 g/mol |
IUPAC Name |
7-(difluoromethyl)-1,4-oxazepane |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)5-1-2-9-3-4-10-5/h5-6,9H,1-4H2 |
InChI Key |
BPFDCJUMTPFAQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCOC1C(F)F |
Origin of Product |
United States |
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